molecular formula C6H8F2O3 B13585121 rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans

rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans

Cat. No.: B13585121
M. Wt: 166.12 g/mol
InChI Key: BNWYFKUYIZIGSU-QWWZWVQMSA-N
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Description

rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylic acid, trans is a fluorinated oxolane derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a difluoromethyl group at the C4 position and a carboxylic acid at the C3 position. The compound’s stereochemistry is defined as rac (racemic mixture) with the trans configuration of substituents on the oxolane ring. The difluoromethyl group introduces electronegative and steric effects, influencing its physicochemical properties, such as polarity and metabolic stability, compared to non-fluorinated analogs.

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

(3S,4S)-4-(difluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H8F2O3/c7-5(8)3-1-11-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1

InChI Key

BNWYFKUYIZIGSU-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)C(=O)O)C(F)F

Canonical SMILES

C1C(C(CO1)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones or aldehydes, while reduction may produce oxolane alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biochemical Studies: The compound may be used in studies to understand the biochemical pathways and interactions involving oxolane derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The difluoromethyl group and carboxylic acid functional group play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Structural Differences Reference
rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylic acid, trans C₆H₈F₂O₃ Difluoromethyl, carboxylic acid 166.13 Baseline compound; difluoromethyl enhances electronegativity and lipophilicity.
(3R,4R)-oxolane-3,4-dicarboxylic acid C₆H₈O₆ Two carboxylic acids 176.12 Lacks fluorination; dual carboxylic acids increase acidity and hydrogen-bonding capacity.
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans C₁₂H₁₃FO₃ 4-Fluorophenyl, carboxylic acid 224.23 Aromatic fluorophenyl group increases π-π stacking potential and lipophilicity.
(3R,4R)-4-ethyl-5-oxooxolane-3-carboxylic acid C₇H₁₀O₄ Ethyl, ketone (5-oxo), carboxylic acid 158.15 Ketone introduces electrophilic reactivity; ethyl group reduces polarity vs. difluoromethyl.
rac-(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid C₇H₉F₃O₃ Methyl, trifluoromethyl, carboxylic acid 198.14 Trifluoromethyl is bulkier and more electronegative than difluoromethyl.
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans C₁₄H₁₅F₂NO₄ Benzyloxycarbonyl, difluoromethyl, carboxylic acid 299.27 Pyrrolidine ring (5-membered N-heterocycle) vs. oxolane; benzyloxycarbonyl adds steric bulk.

Key Comparative Insights :

Substituent Effects :

  • Fluorinated Groups : Difluoromethyl (CF₂H) in the target compound balances electronegativity and steric hindrance, whereas trifluoromethyl (CF₃) in offers stronger electron-withdrawing effects but greater steric bulk. The 4-fluorophenyl group in enhances aromatic interactions but reduces solubility.
  • Functional Groups : The ketone in increases electrophilicity, making it reactive in nucleophilic additions, while dual carboxylic acids in broaden hydrogen-bonding interactions for crystal engineering or metal coordination.

Ring Systems :

  • Oxolane (tetrahydrofuran) derivatives (e.g., ) exhibit conformational rigidity, whereas pyrrolidine analogs (e.g., ) introduce nitrogen-based functionality for coordination or protonation.

Stereochemistry and Racemic Nature: The rac designation in the target compound implies a racemic mixture, limiting enantioselective applications unless resolved. In contrast, non-racemic analogs like (specified as (3R,4R)) may have defined chiral utility.

Physicochemical Properties: Difluoromethyl substitution (logP ~1.2 estimated) improves membrane permeability compared to non-fluorinated analogs (e.g., , logP ~0.5). The benzyloxycarbonyl group in significantly increases molecular weight (299.27 vs. 166.13) and lipophilicity.

Biological Activity

The compound rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylic acid, trans is a fluorinated oxolane derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H8F2O3
  • Molecular Weight : 174.13 g/mol
  • CAS Number : 2307753-91-7

The difluoromethyl group contributes to the compound's unique properties, influencing its interaction with biological systems.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which is crucial for various therapeutic applications.
  • Receptor Interaction : It may interact with specific receptors involved in metabolic pathways, affecting downstream signaling cascades.

In Vitro Studies

Research indicates that rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylic acid exhibits notable activity against several biological targets:

  • Cholinesterases : The compound demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, one study reported IC50 values of 19.2 μM for AChE and 13.2 μM for BChE .
  • Cyclooxygenase Enzymes : It showed inhibitory effects against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways, indicating potential anti-inflammatory properties .

Cytotoxicity Assessments

The compound was evaluated for cytotoxic effects on various cancer cell lines:

  • MCF-7 Breast Cancer Cells : In vitro tests revealed significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent .

Comparative Biological Activity Table

Biological TargetActivity LevelIC50 (μM)Reference
AcetylcholinesteraseModerate19.2
ButyrylcholinesteraseModerate13.2
Cyclooxygenase-2Moderate-
MCF-7 Cell LineSignificant-

Structure-Activity Relationship (SAR)

The structure of rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylic acid plays a crucial role in its biological activity. The presence of the difluoromethyl group enhances electron-withdrawing properties, which may increase binding affinity to target enzymes and receptors.

Key Findings from SAR Studies

  • Fluorination Effects : The addition of fluorine atoms has been linked to increased potency in enzyme inhibition due to enhanced interactions with active sites.
  • Substituent Influence : Variations in substituents on the oxolane ring can significantly alter the biological activity profile, necessitating further exploration into analogs for optimized therapeutic effects.

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